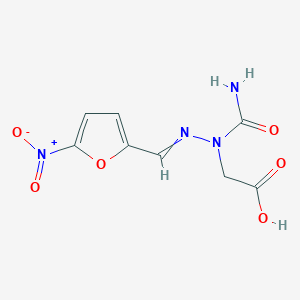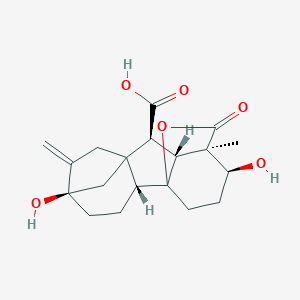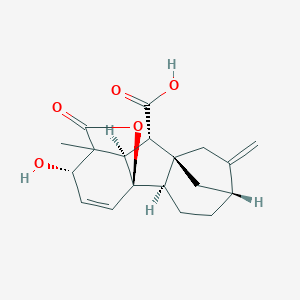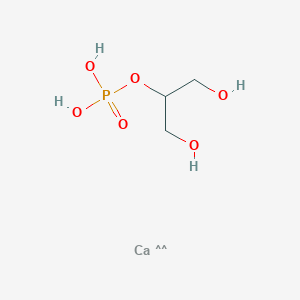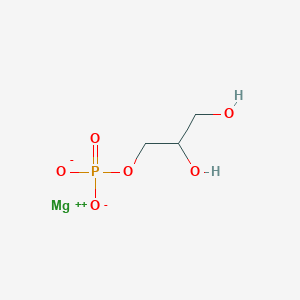![molecular formula C27H38O3 B196321 Calcipotriol, wasserfreies Verunreinigung A [EP] CAS No. 126860-83-1](/img/structure/B196321.png)
Calcipotriol, wasserfreies Verunreinigung A [EP]
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
MC 1046 hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Referenzverbindung bei der Untersuchung von Vitamin-D3-Analoga verwendet.
Biologie: Untersucht auf seine Rolle bei der Zelldifferenzierung und -proliferation.
Medizin: Studien zu seinen potenziellen therapeutischen Wirkungen bei der Behandlung von Hauterkrankungen wie Psoriasis.
Industrie: Verwendung bei der Entwicklung neuer pharmazeutischer Formulierungen.
Wirkmechanismus
MC 1046 entfaltet seine Wirkungen durch Bindung an Vitamin-D-Rezeptoren (VDR) in Zellen. Diese Bindung reguliert die Expression von Genen, die an der Zelldifferenzierung und -proliferation beteiligt sind. Die molekularen Zielstrukturen umfassen verschiedene Transkriptionsfaktoren und Signalwege, die das Zellwachstum und die Immunreaktionen kontrollieren .
Wirkmechanismus
Target of Action
Calcipotriol, also known as MC-1046, is a synthetic derivative of calcitriol, the active metabolite of Vitamin D . It primarily targets the Vitamin D receptor (VDR) , which is found on the cells of many different tissues including the thyroid, bone, kidney, and T cells of the immune system .
Mode of Action
Calcipotriol has been shown to have comparable affinity with calcitriol for the Vitamin D receptor, while being less than 1% the activity in regulating calcium metabolism . It is believed that the binding of calcipotriol to the VDR modulates gene expression . This modulation is thought to affect gene products related to cell differentiation and proliferation .
Biochemical Pathways
It is known that calcipotriol reduces epidermal cell proliferation and enhances differentiation in lesional skin . It also reduces the amount and distribution of epidermal interleukin-6 and the number of activated epidermal T-lymphocytes .
Pharmacokinetics
Calcipotriol is thought to undergo rapid hepatic conversion to MC-1046 and MC-1080, metabolites with negligible pharmacological activity . It has an affinity for human vitamin D binding protein 30 times less than that of calcitriol in vitro . Only traces of calcipotriol (< 1%) are recovered in urine and feces after topical application .
Result of Action
The result of calcipotriol’s action is the inhibition of epidermal cell proliferation and the enhancement of cell differentiation . This leads to a reduction in the symptoms of conditions such as plaque psoriasis .
Action Environment
Calcipotriol is sensitive to heat and light . A reversible isomerisation to pre-calcipotriol takes place in solution, depending on temperature and time . The activity of calcipotriol is due to both compounds . Therefore, environmental factors such as temperature and light can influence the compound’s action, efficacy, and stability.
Biochemische Analyse
Biochemical Properties
MC-1046, like Calcipotriol, is a ligand of Vitamin D Receptor (VDR)-like receptors . It interacts with these receptors to regulate cell differentiation and proliferation . MC-1046 also exhibits anti-proliferative activity against various human cancer cell lines .
Cellular Effects
MC-1046 influences cell function by regulating cell differentiation and proliferation . Its interaction with VDR-like receptors can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
MC-1046 exerts its effects at the molecular level primarily through its interaction with VDR-like receptors . This binding can lead to changes in gene expression, potentially inhibiting or activating certain enzymes .
Metabolic Pathways
MC-1046, being a metabolite of Calcipotriol, is likely involved in the metabolic pathways of Vitamin D3
Subcellular Localization
Given its biochemical properties and its interaction with VDR-like receptors, it is likely to be found in the nucleus where it can influence gene expression .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von MC 1046 umfasst mehrere Schritte, ausgehend von den Vorläuferverbindungen, die bei der Synthese von Calcipotriol verwendet werden. Der Prozess umfasst typischerweise die folgenden Schritte:
Hydroxylierung: Einführung von Hydroxylgruppen an bestimmten Positionen im Steroidgerüst.
Cyclisierung: Bildung der Cyclopropylgruppe.
Oxidation und Reduktion: Spezielle Oxidations- und Reduktionsreaktionen, um die gewünschten funktionellen Gruppen zu erhalten.
Industrielle Produktionsmethoden
Die industrielle Produktion von MC 1046 erfolgt im Allgemeinen im Rahmen der Synthese von Calcipotriol. Der Prozess beinhaltet großtechnische chemische Reaktionen unter kontrollierten Bedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verbindung wird dann unter Verwendung von Techniken wie Chromatographie isoliert und gereinigt .
Chemische Reaktionsanalyse
Arten von Reaktionen
MC 1046 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Umsetzung von Hydroxylgruppen zu Ketonen oder Aldehyden.
Reduktion: Reduktion von Ketonen zu Alkoholen.
Substitution: Austausch von funktionellen Gruppen durch andere Gruppen.
Gängige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid.
Reduktion: Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Substitution: Reagenzien wie Halogene oder Nucleophile unter basischen oder sauren Bedingungen.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene hydroxylierte, oxidierte und reduzierte Derivate von MC 1046, die in der wissenschaftlichen Forschung weiterverwendet werden können .
Analyse Chemischer Reaktionen
Types of Reactions
MC 1046 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to alcohols.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions include various hydroxylated, oxidized, and reduced derivatives of MC 1046, which can be further used in scientific research .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Calcipotriol (MC 903): Die Stammverbindung, potenter in der Regulierung der Zelldifferenzierung.
MC 1080: Ein weiterer Metabolit von Calcipotriol mit ähnlichen, aber weniger starken Wirkungen.
1,25-Dihydroxyvitamin D3: Die natürliche aktive Form von Vitamin D3 mit breiteren biologischen Wirkungen.
Einzigartigkeit
MC 1046 ist einzigartig aufgrund seiner spezifischen Bindungsaffinität an VDR und seiner relativ geringeren Potenz im Vergleich zu Calcipotriol. Dadurch ist es eine wertvolle Verbindung, um die fein abgestimmten Wirkungen von Vitamin-D3-Analoga zu untersuchen, ohne eine signifikante Störung der Calciumhomöostase zu verursachen .
Eigenschaften
IUPAC Name |
(E,4R)-4-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpent-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38O3/c1-17(6-13-25(29)20-8-9-20)23-11-12-24-19(5-4-14-27(23,24)3)7-10-21-15-22(28)16-26(30)18(21)2/h6-7,10,13,17,20,22-24,26,28,30H,2,4-5,8-9,11-12,14-16H2,1,3H3/b13-6+,19-7+,21-10-/t17-,22-,23-,24+,26+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKDBQSPKXAUHPH-NRCQPIEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CC(=O)C1CC1)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/C(=O)C1CC1)[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C/4\C[C@H](C[C@@H](C4=C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126860-83-1 | |
| Record name | MC-1046 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126860831 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MC-1046 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G70BS4HF9Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-Acetyl-2,3-dihydrobenzo[b]furan](/img/structure/B196252.png)
